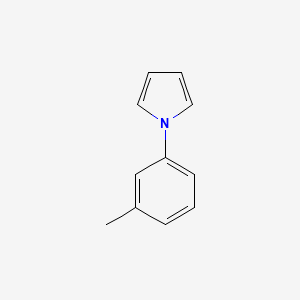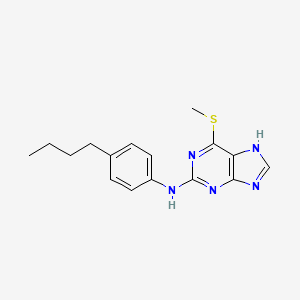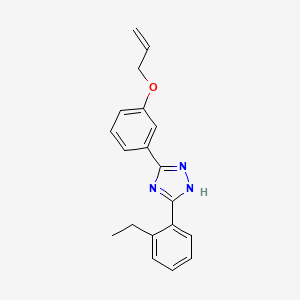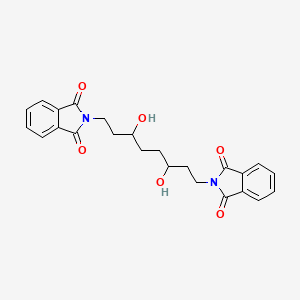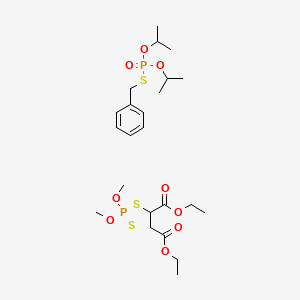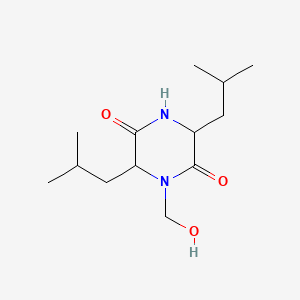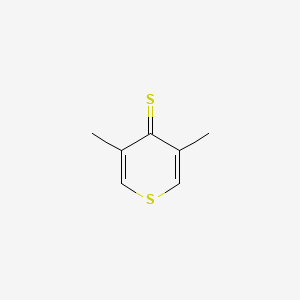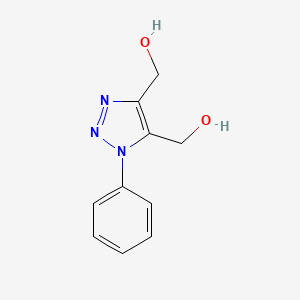![molecular formula C20H20N2O5 B12810136 2-[2-({[(9h-Fluoren-9-yl)methoxy]carbonyl}amino)propanamido]acetic acid](/img/structure/B12810136.png)
2-[2-({[(9h-Fluoren-9-yl)methoxy]carbonyl}amino)propanamido]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)propanamido]acetic acid is a synthetic compound often used in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which is a common protecting group for amines in organic synthesis. This compound is particularly useful in the field of biochemistry and molecular biology due to its stability and reactivity.
Vorbereitungsmethoden
The synthesis of 2-[2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)propanamido]acetic acid typically involves the protection of the amino group with the Fmoc group. This is followed by the coupling of the protected amino acid with acetic acid derivatives. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). Industrial production methods may involve automated peptide synthesizers that facilitate the repetitive coupling and deprotection steps required for peptide chain elongation .
Analyse Chemischer Reaktionen
2-[2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)propanamido]acetic acid undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to remove the Fmoc protecting group, typically using piperidine.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different amide derivatives. Common reagents used in these reactions include piperidine for deprotection, and various acids and bases for catalyzing substitution reactions. .
Wissenschaftliche Forschungsanwendungen
2-[2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)propanamido]acetic acid is widely used in scientific research, particularly in:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active peptides and proteins.
Medicine: This compound is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is employed in the production of synthetic peptides for research and commercial purposes
Wirkmechanismus
The mechanism of action of 2-[2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)propanamido]acetic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form a peptide chain. The molecular targets and pathways involved include the activation of carboxyl groups and the formation of amide bonds .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-[2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)propanamido]acetic acid include:
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid: This compound also contains the Fmoc protecting group and is used in peptide synthesis.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid: Another Fmoc-protected amino acid used in similar applications.
(2S)-2-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)-3-(quinolin-3-yl)propanoic acid: This compound is used in peptide synthesis and has a similar structure.
The uniqueness of this compound lies in its specific structure, which provides stability and reactivity suitable for various synthetic applications.
Eigenschaften
IUPAC Name |
2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-12(19(25)21-10-18(23)24)22-20(26)27-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,21,25)(H,22,26)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCNEQGFDAXBQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
